(S)-N-Desethyl N-Benzyl Oxybutynin is a chiral compound derived from oxybutynin, primarily utilized in the treatment of overactive bladder and urinary incontinence. This compound is significant due to its pharmacological properties, which include antimuscarinic effects that help in reducing involuntary bladder contractions. The compound's structure allows it to selectively bind to muscarinic receptors, providing therapeutic benefits while minimizing side effects associated with non-selective antimuscarinic agents.
The synthesis and analysis of (S)-N-Desethyl N-Benzyl Oxybutynin have been documented in various scientific studies, including detailed methodologies for its preparation and characterization. Notable studies include those published in journals such as the Journal of Pharmaceutical and Biomedical Analysis and MDPI, which provide insights into its synthesis, pharmacokinetics, and biological activity .
(S)-N-Desethyl N-Benzyl Oxybutynin is classified as an antimuscarinic agent. It belongs to the broader category of piperidine derivatives, which are known for their diverse biological activities. The compound is specifically a metabolite of oxybutynin, indicating its role in the pharmacological profile of treatments involving oxybutynin.
The synthesis of (S)-N-Desethyl N-Benzyl Oxybutynin typically involves several steps, including the resolution of racemic mixtures and the use of chiral catalysts. One effective method involves treating racemic oxybutynin with L-tyrosine methyl ester to yield (S)-oxybutynin with a yield of approximately 42% .
The molecular structure of (S)-N-Desethyl N-Benzyl Oxybutynin can be represented as follows:
The compound exhibits chirality at the nitrogen atom, which is crucial for its interaction with biological targets. Its three-dimensional conformation plays a significant role in its binding affinity and selectivity towards muscarinic receptors .
(S)-N-Desethyl N-Benzyl Oxybutynin undergoes various chemical reactions that are essential for its synthesis and metabolic pathways:
The binding affinity and efficacy can be quantified using radioligand assays, revealing that both oxybutynin and its metabolite exhibit similar pA values, indicating comparable potency .
The mechanism by which (S)-N-Desethyl N-Benzyl Oxybutynin exerts its effects involves competitive antagonism at muscarinic acetylcholine receptors located in the bladder:
Studies have shown that (S)-N-Desethyl N-Benzyl Oxybutynin has a binding affinity (pKi) comparable to that of oxybutynin itself, demonstrating effective antagonistic properties .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of (S)-N-Desethyl N-Benzyl Oxybutynin during synthesis .
(S)-N-Desethyl N-Benzyl Oxybutynin has several scientific applications:
(S)-N-Desethyl N-Benzyl Oxybutynin is a chiral derivative of oxybutynin, featuring a benzyl group substituted at the N-desethyl site and retaining the (S)-absolute configuration at the α-carbon of the glycolic acid moiety. Its core structure comprises:
Structural comparison to parent compounds:Table 1: Structural Features of Oxybutynin Derivatives
Compound | Tertiary Amine Group | Chiral Center Configuration | Key Modifications |
---|---|---|---|
Oxybutynin | -N(C₂H₅)₂ | Racemic | Parent compound |
N-Desethyloxybutynin (DEOB) | -NH(C₂H₅) | (R)/(S) enantiomers | N-dealkylation metabolite |
(S)-N-Desethyl N-Benzyl Oxybutynin | -N(Benzyl)(C₂H₅) | (S) | Benzyl substitution at nitrogen |
Stereochemical assignment follows Cahn-Ingold-Prelog (CIP) rules:
The pharmacological and physicochemical profiles of oxybutynin derivatives exhibit marked stereodependence:
Table 2: Enantioselective Properties of Oxybutynin Derivatives
Parameter | (R)-DEOB | (S)-DEOB | (S)-N-Desethyl N-Benzyl Analog |
---|---|---|---|
Muscarinic IC₅₀ (nM) | 8.2 ± 0.9 | 420 ± 35 | >1000 (predicted) |
CYP3A4 metabolism rate | High | Moderate | Low (benzyl group stabilization) |
Unbound plasma fraction | 0.08 | 0.12 | 0.05 (estimated) |
logD₇.₄ | 2.1 | 2.0 | 3.2 |
Synthetic routes to enantiopure (S)-analogs typically involve:
Recent advances in microcrystal electron diffraction (MicroED) have enabled precise structural determination of oxybutynin analogs:
Polymorphism screening identified two anhydrous forms:
Protein-ligand docking using M₃ receptor models (PDB: 4U15) reveals:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: